molecular formula C22H26N4O3S B7552380 N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide

N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide

Cat. No. B7552380
M. Wt: 426.5 g/mol
InChI Key: ZBUNUWUDCIVCHY-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been shown to regulate the immune system by modulating the activity of immune cells such as T-cells and B-cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide in lab experiments is its ability to exhibit multiple pharmacological effects. N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a versatile compound for studying various diseases. However, one of the limitations of using N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide in lab experiments is its potential toxicity. N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in regulating the immune system and treating autoimmune diseases. Additionally, the synthesis of new derivatives of N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide involves the reaction of 1-phenylpyrazole-4-carboxaldehyde with 3-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with morpholine and sulfonamide to obtain the final product, N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide. The synthesis of N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide has been investigated for its role in regulating the immune system and its potential use in treating autoimmune diseases.

properties

IUPAC Name

N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-18-6-5-7-19(14-18)22(25-10-12-29-13-11-25)16-24-30(27,28)21-15-23-26(17-21)20-8-3-2-4-9-20/h2-9,14-15,17,22,24H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNUWUDCIVCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CNS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide

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